Nor NOHA monoacetate

arginase inhibition macrophage biology immunometabolism

Nor NOHA monoacetate is a clean, highly selective arginase inhibitor with no confounding NOS activity, unlike NOHA. Its 10-fold selectivity for ARG2 enables precise dissection of mitochondrial arginase biology in cancer, immunology, and vascular research. With well-characterized co-crystal structures and proven in vivo efficacy, it is the preferred tool for arginase-NOS competition studies. Ensure riboflavin-free conditions for artifact-free results. Bulk quantities available with fast global shipping.

Molecular Formula C7H16N4O5
Molecular Weight 236.23 g/mol
Cat. No. B2619669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNor NOHA monoacetate
Molecular FormulaC7H16N4O5
Molecular Weight236.23 g/mol
Structural Identifiers
InChIInChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1
InChIKeyRYUGHGOGNIYFKU-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Nor NOHA Monoacetate: Potent Competitive Arginase Inhibitor with Quantified Selectivity Over NOHA


Nor NOHA monoacetate (Nω-hydroxy-nor-L-arginine monoacetate; CAS 2250019-93-1) is a reversible, competitive inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea [1]. The compound binds directly to the manganese cluster in the arginase active site, with high-resolution X-ray crystal structures confirming its coordination geometry in both human and parasitic arginase enzymes [2]. Unlike its structural analog NOHA (Nω-hydroxy-L-arginine), which is both an arginase inhibitor and a nitric oxide synthase (NOS) pathway intermediate, nor-NOHA demonstrates no substrate or inhibitory activity toward any NOS isoform, establishing it as a clean tool for dissecting arginase-specific biology [3].

Why Nor NOHA Monoacetate Cannot Be Substituted with NOHA, ABH, or BEC Without Experimental Consequences


Arginase inhibitors within the same class exhibit fundamentally divergent pharmacological profiles that preclude interchangeable use. NOHA functions as both an arginase inhibitor and an endogenous intermediate in the NOS pathway, where it serves as a substrate for NOS enzymes—a confounding variable that complicates interpretation of arginase-specific effects [1]. Boronic acid-based inhibitors such as ABH (2(S)-amino-6-boronohexanoic acid) and BEC (S-(2-boronoethyl)-L-cysteine) demonstrate distinct enzyme kinetics, selectivity profiles, and physicochemical properties compared to the N-hydroxyguanidinium class represented by nor-NOHA [2]. Furthermore, nor-NOHA's rapid plasma clearance (terminal half-life ~30 min in rats) and its spontaneous release of NO-like bioactive molecules in riboflavin-containing media introduce experimental constraints not shared by all arginase inhibitors [3][4]. These compound-specific characteristics necessitate rigorous inhibitor selection based on the experimental system and biological question under investigation.

Nor NOHA Monoacetate Comparative Evidence: Quantified Differentiation from NOHA, BEC, and In-Class Alternatives


40-Fold Greater Arginase Inhibitory Potency Than NOHA in Murine Macrophages

In unstimulated murine macrophages, nor-NOHA inhibits arginase-catalyzed L-arginine hydrolysis with an IC50 of 12 ± 5 μM, compared to 400 ± 50 μM for NOHA, representing approximately 40-fold greater potency [1]. In IFN-γ + LPS-stimulated macrophages, nor-NOHA maintains potent inhibition with an IC50 of 10 ± 3 μM, while crucially demonstrating no substrate or inhibitory activity toward inducible NOS (iNOS), in direct contrast to NOHA which acts as both an arginase inhibitor and a NOS pathway intermediate [2].

arginase inhibition macrophage biology immunometabolism nitric oxide pathway

20-Fold Higher Binding Affinity (Ki) Than NOHA for Rat Liver Arginase

Nor-NOHA inhibits rat liver arginase with a Ki value of 0.5 μM, which is 20-fold lower than the Ki of 10 μM observed for NOHA under identical assay conditions [1]. This higher binding affinity is attributed to the optimized interaction of the N-hydroxyguanidinium moiety with the binuclear manganese cluster in the arginase active site, as confirmed by X-ray crystallography and spectroscopic studies [2].

enzyme kinetics arginase inhibition binding affinity liver metabolism

10-Fold Selectivity for Human Arginase Type II Over Type I

Nor-NOHA exhibits approximately 10-fold selectivity for human type II arginase (ARG2) over human type I arginase (ARG1) [1]. This isoform selectivity profile differs from certain boronic acid inhibitors which may show distinct selectivity patterns. ARG2 is a mitochondrial enzyme implicated in cancer cell proliferation, immune evasion, and metabolic reprogramming, whereas ARG1 is primarily cytosolic and expressed in liver and myeloid cells [2].

isoform selectivity arginase II cancer metabolism mitochondrial arginase

Vascular Functional Differentiation: BEC and L-NOHA Reverse Acetylcholine Tolerance; nor-NOHA Does Not

In isolated rat aortic and mesenteric arterial rings, BEC and L-NOHA significantly reversed tolerance to acetylcholine (ACh)-induced relaxation, an effect attributed to conservation of L-arginine levels and increased NO bioavailability. In contrast, nor-NOHA, along with L-valine, DFMO, and nor-valine, did not significantly reverse ACh tolerance under the same experimental conditions [1]. This divergence in vascular functional response highlights that arginase inhibitors with different chemical scaffolds and binding modes produce distinct physiological outcomes even when enzyme inhibition potency is comparable.

vascular biology endothelial function acetylcholine response nitric oxide bioavailability

Rapid Plasma Clearance: Terminal Half-Life of ~30 Minutes Following IV Administration

Following single-dose intravenous administration to brown Norway rats, nor-NOHA exhibits rapid biphasic plasma decline with a terminal half-life of approximately 30 minutes. The total clearance rate is 33 mL/min/kg, with plasma concentration dropping below 10% of maximum within 20 minutes post-injection [1]. Intraperitoneal administration yields high absolute bioavailability of 98%, while intratracheal instillation results in 53% bioavailability with rate-limiting absorption from the airways [2]. Multiple-dose studies in Wistar rats (30 mg/kg i.p.) demonstrate modest accumulation, with AUC and Cmax increasing by 17% and 31%, respectively, after the fifth daily dose [3].

pharmacokinetics in vivo dosing bioavailability drug metabolism

Spontaneous NO-Like Molecule Release in Riboflavin-Containing Media: A Critical Experimental Artifact

Nor-NOHA spontaneously releases biologically active NO-like molecules when incubated in cell culture media containing riboflavin (vitamin B2) [1]. This photochemical reaction occurs independently of cellular arginase or NOS activity and can confound interpretation of NO-dependent biological effects attributed to arginase inhibition. The artifact has been documented to limit the utility of nor-NOHA in certain cell culture, ex vivo, and in vivo models where NO signaling is a key readout [2].

cell culture artifact NO release riboflavin interaction experimental controls

Nor NOHA Monoacetate: High-Value Research Applications Supported by Quantitative Differentiation


Dissecting Arginase-NOS Pathway Competition in Macrophage Immunology

Nor-NOHA's 40-fold greater arginase inhibition potency (IC50 12 μM vs. 400 μM for NOHA) combined with its complete lack of NOS substrate or inhibitory activity makes it the preferred tool for studying arginase-NOS competition in macrophages [11]. In IFN-γ + LPS-stimulated macrophages where both arginase and iNOS are upregulated, nor-NOHA selectively blocks arginase without confounding iNOS modulation, enabling clean measurement of L-arginine partitioning between the two pathways [12]. Researchers should account for the riboflavin artifact by using riboflavin-free media or dark incubation conditions [13].

Targeting ARG2-Specific Pathways in Cancer Metabolism and T-Cell Immunosuppression

The 10-fold selectivity of nor-NOHA for human arginase II (ARG2) over arginase I (ARG1) positions this compound for studies specifically interrogating ARG2-dependent biology [11]. ARG2 is a mitochondrial enzyme implicated in cancer cell proliferation, tumor immune evasion, and metabolic reprogramming. Nor-NOHA inhibits growth of lung carcinoma implants in mice and has been shown to modulate ARG2-expressing cell apoptosis under hypoxic conditions [12]. For in vivo oncology studies, the rapid plasma clearance (t1/2 ~30 min) necessitates either continuous infusion or multiple daily intraperitoneal dosing (98% bioavailability) to maintain target engagement [13].

Ex Vivo Vascular and Endothelial Function Studies Requiring Isoform-Selective Arginase Inhibition

Nor-NOHA inhibits arginase activity in isolated aortic tissue with an IC50 of <1 μM, comparable to its potency against liver arginase (IC50 0.5 μM), and enhances acetylcholine-induced relaxation in aortic and mesenteric arterial rings [11]. However, investigators should note the divergent functional profile: nor-NOHA does not reverse acetylcholine tolerance in the same manner as BEC or L-NOHA in certain vascular preparations [12]. In vivo, nor-NOHA restores aortic response to acetylcholine in disease models, improves flow-mediated dilation, and reduces serum liver enzyme release by 50% in ischemia-reperfusion injury models [13][10].

Structural Biology and Inhibitor Design: Crystallography-Guided Arginase Inhibitor Development

High-resolution X-ray crystal structures of nor-NOHA bound to human arginase I (PDB: 3KV2), Leishmania mexicana arginase (PDB: 4IU1), and Schistosoma mansoni arginase (PDB: 4Q3U) provide atomic-level resolution of the N-hydroxyguanidinium-manganese cluster coordination geometry [11]. These structural data establish nor-NOHA as one of the most potent arginase inhibitors known, alongside the boronic acid derivative ABH [12]. The availability of multiple species-specific co-crystal structures makes nor-NOHA an essential reference ligand for structure-based drug design efforts targeting parasitic arginases or developing next-generation inhibitors with improved oral bioavailability [13].

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